![molecular formula C21H22N2O2 B4304364 2-(3,4-dimethylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide](/img/structure/B4304364.png)
2-(3,4-dimethylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide
Overview
Description
2-(3,4-dimethylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide, also known as DMQA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of quinoline-based derivatives and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide involves the inhibition of the Akt/mTOR signaling pathway, which is known to play a crucial role in the development and progression of cancer. 2-(3,4-dimethylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide has been shown to inhibit the phosphorylation of Akt and mTOR, leading to the downregulation of various downstream targets involved in cell proliferation and survival.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide has been shown to exhibit various biochemical and physiological effects, including the induction of oxidative stress, the activation of caspase-dependent apoptosis, and the inhibition of angiogenesis. 2-(3,4-dimethylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide has also been shown to modulate the expression of various genes involved in cancer development, including p53, Bcl-2, and VEGF.
Advantages and Limitations for Lab Experiments
One of the significant advantages of 2-(3,4-dimethylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide is its potent anti-cancer activity against various cancer cell lines. 2-(3,4-dimethylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide has also been shown to exhibit low toxicity towards normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of 2-(3,4-dimethylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 2-(3,4-dimethylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide. One of the potential future directions is the development of novel 2-(3,4-dimethylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide derivatives with improved solubility and bioavailability. Another potential future direction is the investigation of the synergistic effects of 2-(3,4-dimethylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide with other anti-cancer agents. The use of 2-(3,4-dimethylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide in combination with other drugs may enhance its anti-cancer activity and reduce the risk of drug resistance. Additionally, further studies are needed to investigate the potential applications of 2-(3,4-dimethylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide in other fields, such as neurodegenerative diseases and inflammation.
Conclusion:
In conclusion, 2-(3,4-dimethylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide is a promising compound that has shown potential applications in scientific research, particularly in the field of cancer research. 2-(3,4-dimethylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide exhibits potent anti-cancer activity against various cancer cell lines and has been shown to inhibit the Akt/mTOR signaling pathway. 2-(3,4-dimethylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide has several advantages, including low toxicity towards normal cells, but also has limitations due to its poor solubility in aqueous solutions. Future research on 2-(3,4-dimethylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide should focus on the development of novel derivatives with improved solubility and bioavailability, investigation of synergistic effects with other anti-cancer agents, and exploration of its potential applications in other fields.
Scientific Research Applications
2-(3,4-dimethylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide has been extensively studied for its potential applications in scientific research. One of the significant applications of 2-(3,4-dimethylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide is in the field of cancer research. 2-(3,4-dimethylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 2-(3,4-dimethylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide has also been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
properties
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-14-8-9-18(10-15(14)2)25-13-21(24)22-12-17-11-16(3)23-20-7-5-4-6-19(17)20/h4-11H,12-13H2,1-3H3,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMLFXLUNORBFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NCC2=CC(=NC3=CC=CC=C32)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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